Methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride
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Overview
Description
Methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a methyl ester group attached to a butanoate backbone, with a phenylpropan-2-ylamino substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride typically involves the reaction of methyl 3-bromobutanoate with 1-phenylpropan-2-ylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride can be compared with other similar compounds such as:
Methyl 3-(benzylamino)butanoate hydrochloride: Similar structure but with a benzyl group instead of a phenylpropan-2-yl group.
Methyl 3-(2-mercaptophenyl)imino)butanoate: Contains a mercaptophenyl group and is used as a corrosion inhibitor.
Methyl 3-(2-aminobenzenethiol)butanoate: Contains an aminobenzenethiol group and is used in different industrial applications.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(1-phenylpropan-2-ylamino)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(9-13-7-5-4-6-8-13)15-12(2)10-14(16)17-3;/h4-8,11-12,15H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOOFRMLLSPYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(C)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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